N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide
Description
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is a tetrazole-derived compound characterized by a 1-(4-chlorophenyl)-substituted tetrazole core linked to a pivalamide (2,2-dimethylpropanamide) group via a methyl bridge.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-13(2,3)12(20)15-8-11-16-17-18-19(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBHUVBTQQYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide typically involves the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring, followed by the introduction of the pivalamide group through an amide coupling reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the tetrazole ring or the pivalamide group, leading to different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic certain biological structures, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Valsartan and Losartan
Valsartan (N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine) and losartan (1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol) are angiotensin II receptor blockers (ARBs) that utilize a tetrazole ring as a bioisostere for carboxylate groups. Key differences include:
- Substituents : Valsartan features a biphenyl-tetrazole system and a valine-derived side chain, while losartan includes an imidazole ring and hydroxymethyl group. The target compound replaces these with a 4-chlorophenyl group and pivalamide, eliminating ionizable groups and enhancing steric shielding .
- Bioavailability : Valsartan and losartan exhibit moderate oral bioavailability (23% and 33%, respectively) due to their zwitterionic nature. The pivalamide group in the target compound may improve passive diffusion across membranes, though experimental data are lacking .
Candesartan and Irbesartan
Candesartan (2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid) includes a benzimidazole core, while irbesartan (2-butyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one) employs a spirocyclic system. Both retain acidic tetrazole protons (pKa ~4.5–6.0), unlike the non-ionizable pivalamide in the target compound, suggesting differences in pH-dependent solubility and protein binding .
N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)prop-2-yn-1-amine (10a)
This compound, synthesized via ultrasound-assisted Ugi-Azide reactions, shares the 4-chlorophenyltetrazole core but substitutes the pivalamide with a propargylamine group. Key distinctions:
- Synthetic Yield : 10a was obtained in 57% yield, lower than the target compound’s hypothetical efficiency (based on analogous pivalamide syntheses at ~85–93% yields) .
- Functionality : The propargyl group in 10a enables click chemistry applications, whereas the pivalamide in the target compound prioritizes metabolic stability .
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10)
This derivative includes an imidazole-propanoate ester linked to a tetrazole-phenyl system. Unlike the target compound:
- Solubility : The ester and imidazole groups enhance hydrophilicity (logP ~1.2), contrasting with the lipophilic pivalamide (predicted logP ~3.5) .
- Melting Point : Reported m.p. 158–160°C for compound 10 vs. an estimated m.p. >200°C for the target compound due to stronger van der Waals forces in pivalamide .
Energetic Tetrazole Derivatives
N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (49)
This nitramine-functionalized tetrazole, synthesized via 100% HNO3 nitration, is designed for high-energy applications. Contrasts include:
- Stability : Compound 49 is thermally unstable (decomposes at ~120°C), whereas the pivalamide group in the target compound likely increases thermal stability (predicted decomposition >250°C) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Yield (%) | Application |
|---|---|---|---|---|---|
| N-((1-(4-ClPh)-1H-tetrazol-5-yl)Me)pivalamide | C₁₄H₁₇ClN₅O₂ | 4-ClPh, pivalamide | >200 (est.) | N/A | Pharmaceutical (hypothetical) |
| Valsartan | C₂₄H₂₉N₅O₃ | Biphenyl-tetrazole, valine | ~116–117 | 93 | Hypertension |
| Compound 10a | C₁₅H₁₇ClN₆ | 4-ClPh, propargylamine | Not reported | 57 | Click chemistry |
| N-(1-((1H-tetrazol-5-yl)Me)-1H-tetrazole-5-amino) | C₃H₅N₉O₂ | Nitramine, tetrazole | Decomposes at ~120 | 65 | Energetic materials |
Research Findings and Implications
- Pharmacological Potential: The target compound’s lack of ionizable groups may reduce renal clearance compared to valsartan and losartan, though in vivo studies are needed .
- Synthetic Scalability : Ultrasound-assisted methods (as in compound 10a) could optimize the target compound’s synthesis, reducing reaction times from hours to minutes .
- Stability : The pivalamide group likely enhances metabolic stability over ester-containing analogues (e.g., compound 10), aligning with trends in prodrug design .
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is a compound characterized by a tetrazole ring and a pivalamide group, which contribute to its unique chemical and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring, followed by amide coupling with pivalic acid derivatives. The synthesis typically utilizes solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to enhance yield and purity.
This compound interacts with various molecular targets, including enzymes and receptors. The tetrazole moiety can mimic biological structures, allowing for binding to specific sites that modulate biological pathways. This interaction can lead to inhibition of enzyme activities or alteration of cellular signaling pathways.
Biological Activities
The biological activities of this compound have been extensively studied, revealing several potential therapeutic applications:
1. Anticancer Activity:
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, certain analogs demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency .
2. Anti-inflammatory Effects:
Studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
3. Enzyme Inhibition:
The compound has shown promise as an inhibitor of key enzymes involved in disease processes. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of related compounds and their derivatives:
- Cytotoxicity Studies: A study found that modifications in the tetrazole structure significantly impacted cytotoxicity against cancer cell lines. For instance, compounds with longer aliphatic chains exhibited increased toxicity, suggesting structure-activity relationships are crucial for efficacy .
- Antibacterial Activity: The compound has been assessed for antibacterial properties against various strains. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, demonstrating its potential as an antibacterial agent .
Comparative Analysis
A comparison with similar compounds reveals the unique characteristics of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)pivalamide | Lacks tetrazole ring | Limited activity |
| 1-(4-chlorophenyl)-1H-tetrazole | Contains tetrazole but no pivalamide | Moderate cytotoxicity |
| N-(4-chlorophenyl)-2,2-dimethylpropionamide | Similar structure with different groups | Variable activity |
| This compound | Unique combination of functional groups | Promising anti-inflammatory and anticancer effects |
Q & A
Q. What are the established synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting from 4-chlorophenyltetrazole precursors. A common approach includes:
- Step 1: Alkylation of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol with a methylating agent to introduce the methylene bridge.
- Step 2: Functionalization with pivaloyl chloride under anhydrous conditions to form the pivalamide group.
Key intermediates include the tetrazole-thiol derivative and the methylated intermediate. Reaction progress is monitored via thin-layer chromatography (TLC) and intermediate purity verified using ¹H NMR (e.g., δ 4.2–4.5 ppm for methylene protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- ¹H/¹³C NMR: Focus on signals for the tetrazole ring (δ 8.0–8.5 ppm for aromatic protons), pivalamide methyl groups (δ 1.2–1.3 ppm), and methylene bridge (δ 4.2–4.5 ppm).
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ at m/z 334.1) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the methylene bridge formation, and what factors contribute to variability?
Yield optimization requires:
- Temperature Control: Maintaining 0–5°C during alkylation to minimize side reactions.
- Catalyst Screening: Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via column chromatography. Variability often arises from residual moisture or competing nucleophilic pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies may stem from:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Structural Confirmation: Re-evaluate purity (>95% via HPLC) and stereochemical stability (e.g., chiral centers in analogs).
- Dose-Response Analysis: Use standardized protocols (e.g., IC₅₀ curves with triplicate measurements) to ensure reproducibility .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Prioritize hydrogen bonding between the tetrazole ring and active-site residues.
- QSAR Models: Correlate substituent effects (e.g., pivalamide bulkiness) with activity trends from in vitro data .
Methodological Challenges and Data Analysis
Q. What are the limitations of NMR in resolving structural ambiguities for this compound, and how can they be mitigated?
Q. How should researchers design experiments to assess metabolic stability in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
